2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Catalog No.
S3034069
CAS No.
1324139-95-8
M.F
C19H20ClNO4
M. Wt
361.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-e...

CAS Number

1324139-95-8

Product Name

2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

IUPAC Name

[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate

Molecular Formula

C19H20ClNO4

Molecular Weight

361.82

InChI

InChI=1S/C19H20ClNO4/c1-3-24-15-7-5-14(6-8-15)11-19(23)25-12-18(22)21-17-9-4-13(2)10-16(17)20/h4-10H,3,11-12H2,1-2H3,(H,21,22)

InChI Key

LMRGPPLNQOMVRA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)Cl

Solubility

not available

Other Biological Activities

Specific Scientific Field: Pharmacology and Drug Discovery

Summary of the Application: Indole derivatives exhibit a wide range of biological activities beyond antiviral effects. These include anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular properties.

Experimental Procedures: Researchers have synthesized various scaffolds of indole and screened them for different pharmacological activities. For example, indole-3-acetic acid (derived from tryptophan) serves as a plant hormone.

Results and Outcomes: Indole derivatives have immense potential for newer therapeutic possibilities. Their diverse biological activities make them promising candidates for drug development and further exploration .

2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a chemical compound characterized by its complex structure, which includes an ethoxy group and a chloro-substituted aromatic ring. The compound's IUPAC name reflects its functional groups and substituents, indicating its potential utility in various chemical and biological applications. This compound is notable for its potential as a building block in organic synthesis, particularly in the pharmaceutical industry.

, which include:

  • Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of various derivatives depending on the reacting agents used.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The outcomes of these reactions can lead to significant variations in the compound's properties and potential applications.

Research indicates that 2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. Its structure may contribute to interactions with biological targets, making it a candidate for further pharmacological studies. Investigations into its mechanism of action are ongoing, with an emphasis on understanding how it affects cellular processes and pathways.

The synthesis of 2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the following steps:

  • Esterification: The reaction begins with the esterification of 2-[(2-chloro-4-methylphenyl)amino]-2-oxoacetic acid with 4-ethoxyphenol.
  • Catalysis: This reaction is usually facilitated by catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.
  • Purification: The resulting product is purified via recrystallization or column chromatography to achieve the desired purity levels.

In industrial settings, automated reactors and continuous flow systems may be employed to enhance yield and consistency during production .

The compound has several applications across different fields:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic applications due to its biological activities.
  • Medicine: Explored as a candidate for drug development targeting various diseases.
  • Industry: Used in producing pharmaceuticals, agrochemicals, and other fine chemicals.

Several compounds share structural similarities with 2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate:

  • 2-[(2-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
    • Contains a methoxy group instead of an ethoxy group.
    • Potentially different solubility and reactivity profiles.
  • 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
    • Lacks the methyl substitution on the chloro-substituted phenyl ring.
    • May exhibit different biological activities.
  • 2-[(2-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
    • Substituted with bromine instead of chlorine.
    • Could have distinct chemical reactivity due to the bromine atom.

Uniqueness

The uniqueness of 2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate lies in the presence of both the chloro group and the ethoxy substituent. This combination may influence its solubility, stability, and interactions within biological systems compared to its analogs. The ethoxy group can enhance solubility in organic solvents, potentially making it more suitable for certain pharmaceutical formulations than other similar compounds .

XLogP3

3.9

Dates

Modify: 2023-08-18

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